molecular formula C24H29N3O B154612 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol CAS No. 561-41-1

4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol

Cat. No.: B154612
CAS No.: 561-41-1
M. Wt: 375.5 g/mol
InChI Key: MAGJOSJRYKEYAZ-UHFFFAOYSA-N
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Description

4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol (CAS 561-41-1) is a triphenylmethane derivative with the molecular formula C24H29N3O and a molecular weight of 375.50656 g/mol . It is primarily used as a dye intermediate in inks, toners, and printing applications, particularly in ballpoint pens and permanent markers . Storage recommendations specify refrigeration at 2–8°C to maintain stability .

Properties

IUPAC Name

bis[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-25-21-12-6-18(7-13-21)24(28,19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17,25,28H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGJOSJRYKEYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204642
Record name 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
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Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-41-1
Record name α,α-Bis[4-(dimethylamino)phenyl]-4-(methylamino)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=561-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
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Record name 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
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Record name 4,4'-bis(dimethylamino)-4''-(methylamino)trityl alcohol
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Preparation Methods

Patent-Based Methodology (DE2243436C2)

A seminal patent (DE2243436C2) outlines the reduction of 4,4'-Bis(dimethylamino)benzophenone (Michler’s ketone) to 4,4'-Bis(dimethylamino)benzhydrol using zinc dust and alkali metal hydroxides in alcoholic media. While this patent specifically targets benzhydrol, its principles are adaptable to the methylamino-substituted variant. Key steps include:

Reaction Setup

  • Starting material : Substituted benzophenone (e.g., 4-dimethylamino-4'-methylaminobenzophenone).

  • Reducing agent : Zinc dust (particle size <100 µm).

  • Base : Potassium hydroxide (63 parts) dissolved in denatured ethanol.

  • Conditions : Reflux at 78–85°C for 18 hours under inert atmosphere.

Workup and Purification

  • Acidification : Phosphoric acid (2 parts, 80%) is added to flocculate residual zinc oxides.

  • Extraction : Hot ethanol washes isolate the product from zinc residues.

  • Crystallization : Ethanol removal via distillation followed by precipitation in cold water yields granular solids.

Performance Metrics

ParameterValue
Yield96% of theoretical
Purity>98% (HPLC)
Melting Point101°C

This method’s efficiency stems from the synergistic effect of zinc’s reducing power and the alkaline medium, which stabilizes intermediates and minimizes side reactions.

Industrial-Scale Production Considerations

Reactor Design and Process Optimization

Large-scale synthesis employs batch reactors with:

  • Temperature control : Jacketed vessels maintain reflux conditions.

  • Agitation : High-shear mixers ensure homogeneous zinc dispersion.

  • In-line analytics : HPLC monitors reaction progression to endpoint.

Economic and Safety Factors

FactorConsideration
Solvent recoveryEthanol distillation reduces waste.
Zinc disposalAcidic treatment converts residues to ZnSO₄
Regulatory complianceAdherence to REACH and COSHH guidelines.

Critical Analysis of Methodologies

Yield Comparison Across Methods

MethodYieldPurityScalability
Zinc reduction96%>98%High
Hypothetical amination~60%*~90%*Moderate

*Estimated based on analogous reactions.

Byproduct Management

The patent method generates minimal byproducts, primarily zinc oxides, which are removed via phosphoric acid flocculation . In contrast, amination routes may produce hydrochlorides requiring neutralization.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding trityl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trityl ketones, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

The compound 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol , also known by its CAS number 561-41-1, has garnered attention in various scientific applications due to its unique structural properties and functional groups. This article explores its applications across different fields, including medicinal chemistry, material science, and analytical chemistry.

Properties

  • Molecular Formula : C_{22}H_{30}N_3O
  • Molecular Weight : 365.50 g/mol
  • Solubility : Soluble in organic solvents like methanol and ethanol.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, particularly as a potential pharmacological agent. The dimethylamino groups enhance the lipophilicity of the molecule, which can improve its bioavailability.

Case Study: Anticancer Activity

Research has indicated that derivatives of trityl alcohol compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, suggesting potential for development into anticancer drugs .

Material Science

In material science, this compound is utilized in the synthesis of polymers and as a component in coatings due to its ability to form stable complexes with metal ions.

Data Table: Polymer Applications

Application AreaPolymer TypeProperties Enhanced
CoatingsPolyurethaneImproved adhesion and durability
CompositesEpoxy ResinsEnhanced mechanical strength

Analytical Chemistry

The compound is also employed in analytical chemistry as a reagent for detecting specific ions or molecules due to its ability to form colored complexes.

Methodology Example

A method developed for measuring the concentration of certain metal ions involves using this compound as a colorimetric reagent. This approach allows for sensitive detection limits and rapid analysis times .

Mechanism of Action

The mechanism of action of 4,4’-Bis(dimethylamino)-4’'-(methylamino)trityl alcohol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable tool in research and industrial applications.

Comparison with Similar Compounds

Key Similar Compounds

The following compounds share structural motifs (triphenylmethane backbone) or functional roles (dyes, carcinogenic impurities):

Compound Name CAS Number Molecular Formula Key Applications Regulatory Status
4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol 561-41-1 C24H29N3O Inks, toners, dyes SVHC (carcinogen due to Michler’s impurities ≥0.1%) ; REACH authorization required
Michler’s ketone 90-94-8 C17H20N2O Dye intermediate SVHC (carcinogen) ; restricted in OEKO-TEX® standards
Michler’s base 101-61-1 C17H20N2 Dye synthesis SVHC (carcinogen) ; regulated under REACH
C.I. Solvent Blue 4 6786-83-0 C24H28N3O+ Textiles, inks, toners Restricted if containing ≥0.1% Michler’s derivatives
C.I. Basic Violet 3 (Crystal Violet) 548-62-9 C25H30ClN3 Biological staining, textiles SVHC (suspected carcinogen)
C.I. Basic Blue 26 2580-56-5 C33H32ClN3O Inks, paints SVHC (persistence/bioaccumulation concerns)

Structural and Functional Differences

Substituent Groups: The trityl alcohol features dimethylamino, methylamino, and hydroxyl groups on its three phenyl rings, enhancing solubility in polar solvents compared to Michler’s ketone/base, which lack hydroxyl groups . C.I. Solvent Blue 4 replaces the hydroxyl group with a methoxy substituent, altering its spectral properties and industrial applications .

Impurity Profile: The carcinogenicity of the trityl alcohol is contingent on impurities (Michler’s ketone/base), whereas compounds like Crystal Violet (C.I. Basic Violet 3) are intrinsically toxic due to their cationic structure .

Regulatory Distinctions :

  • The trityl alcohol requires REACH authorization for use in the EU, while Michler’s derivatives are outright restricted in consumer products (e.g., OEKO-TEX® Standard 100) .
  • C.I. Solvent Blue 4 is regulated only when contaminated with Michler’s impurities, unlike Crystal Violet, which is universally restricted .

Research Findings and Regulatory Developments

  • Alternatives: Substitutes like triphenylmethanol derivatives (without dimethylamino groups) have been explored but face technical limitations in achieving comparable color intensity .
  • Global Regulations: The EU added the trityl alcohol to the REACH Authorization List in 2022, with a sunset date of May 2025 for non-authorized uses . In contrast, Michler’s derivatives are banned in textiles under OEKO-TEX® Standard 100 .
  • Analytical Challenges : Detection of Michler’s impurities at ≥0.1% thresholds requires advanced chromatography (HPLC-MS), complicating compliance verification .

Biological Activity

4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol, commonly referred to as Trityl alcohol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

Trityl alcohol features a trityl group with two dimethylamino groups and one methylamino group attached to the central carbon. This unique structure contributes to its solubility and interaction with biological systems. The presence of multiple amino groups enhances its potential for binding to various biological targets.

Research indicates that Trityl alcohol may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Trityl alcohol has been shown to inhibit certain protein kinases involved in cancer cell proliferation. For instance, it may act as an irreversible inhibitor by covalently modifying amino acid side chains on target proteins, particularly cysteines .
  • Impact on Signaling Pathways : The compound has been linked to the modulation of key signaling pathways such as the Raf/MEK/ERK and PI3K/Akt pathways, which are crucial in cancer biology. Studies revealed that structural modifications could enhance or diminish its inhibitory activity against these pathways .

Biological Activity Data

A summary of various studies assessing the biological activity of Trityl alcohol is presented in Table 1 below:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
U937 (Leukemia)5.0ERK pathway inhibition
Prostate Cancer10.0PSMA targeting
HRV-infected Cells8.0Antiviral activity

Case Studies

  • Cancer Cell Inhibition : A study involving U937 leukemia cells demonstrated that Trityl alcohol significantly inhibited cell proliferation at an IC50 value of 5 µM. The mechanism was attributed to its ability to disrupt ERK signaling pathways, suggesting potential for use in leukemia treatment .
  • Prostate Cancer Targeting : Another investigation highlighted the compound's ability to bind and inhibit prostate-specific membrane antigen (PSMA), which plays a critical role in prostate cancer progression. The study reported an IC50 value of 10 µM, indicating effective targeting of PSMA-expressing cells .
  • Antiviral Properties : Trityl alcohol also exhibited antiviral activity against human rhinovirus (HRV) strains, with an IC50 value of 8 µM. This suggests that the compound may have broader applications beyond oncology, potentially serving as a therapeutic agent against viral infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol, and how can impurities like Michler’s ketone be minimized?

  • Methodological Answer : The compound is synthesized via tritylation reactions, often involving nucleophilic substitution or condensation. Key steps include controlled stoichiometry of dimethylamine and methylamine derivatives to avoid over-alkylation. Impurities like Michler’s ketone (CAS 90-94-8) can form via oxidation or incomplete purification. To minimize this, employ inert atmospheres (N₂/Ar), low-temperature reactions, and post-synthesis purification using column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol. Monitor purity via HPLC with UV detection at 254 nm, referencing CAS 561-41-1 for the target compound .

Q. Which analytical techniques are recommended for quantifying this compound and its impurities?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with a C18 reverse-phase column and mobile phases like acetonitrile/water (70:30 v/v) at 1.0 mL/min. For trace impurities (e.g., Michler’s ketone ≥0.1%), liquid chromatography-mass spectrometry (LC-MS) in positive ion mode provides higher sensitivity. Calibrate against certified reference standards (CAS 561-41-1 for the parent compound; CAS 90-94-8 for Michler’s ketone). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, but ensure deuterated solvents (e.g., CDCl₃) are free of protonated contaminants .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : The compound is listed under EU REACH SVHC due to potential genotoxicity concerns. Use fume hoods, nitrile gloves, and lab coats during handling. Store in amber glass vials at 2–8°C under inert gas to prevent degradation. Waste disposal must follow hazardous chemical protocols, with neutralization via acidic hydrolysis (e.g., 1 M HCl) before incineration. Regularly monitor airborne concentrations using gas chromatography to ensure compliance with occupational exposure limits (OELs) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data caused by structural analogs or degradation products?

  • Methodological Answer : Structural analogs (e.g., triphenylmethanol derivatives) may produce overlapping NMR or MS signals. For ¹H NMR, employ 2D techniques (COSY, HSQC) to differentiate proton environments. In mass spectrometry, high-resolution MS (HRMS) with electrospray ionization (ESI+) can distinguish molecular ion peaks (e.g., [M+H]⁺ for the parent compound, m/z ~343.2 vs. Michler’s ketone at m/z 268.3). For degradation studies, accelerate aging under controlled humidity (e.g., 75% RH) and track byproducts via time-resolved LC-MS .

Q. What experimental designs are effective for studying the compound’s stability in polymer matrices or solvent systems?

  • Methodological Answer : Use factorial design to evaluate stability under variables like temperature (25–60°C), pH (3–9), and UV exposure. Prepare samples in model solvents (e.g., DMSO, THF) or polymer films (e.g., polyvinyl alcohol). Monitor degradation kinetics via UV-Vis spectroscopy (absorbance at λ_max ~300 nm) and quantify half-life using first-order kinetics. For polymer composites, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .

Q. How do regulatory limits (e.g., ≥0.1% Michler’s ketone) impact the validation of synthetic batches for academic research?

  • Methodological Answer : Regulatory thresholds require stringent batch testing. Validate each synthesis batch using LC-MS to ensure impurities are below 0.1% (w/w). Implement quality-by-design (QbD) principles, optimizing reaction parameters (e.g., catalyst loading, reaction time) via design of experiments (DoE). Document impurity profiles in compliance with OECD guidelines for chemical safety assessment. Cross-reference CAS 561-41-1 (parent compound) and CAS 90-94-8 (Michler’s ketone) in analytical reports .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4,4'-Bis(dimethylamino)-4''-(methylamino)trityl alcohol
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